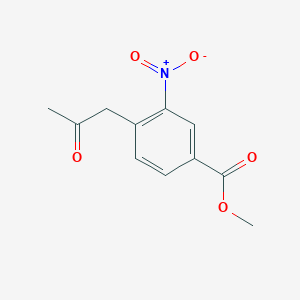![molecular formula C14H18N2O4 B8319072 tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B8319072.png)
tert-Butyl(R)-(4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining elements of both carbamic acid and benzocycloheptene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for substrates sensitive to harsh environments.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide (TBHP) as an oxidant.
Reduction: Typically involves hydrogenation reactions.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst such as bismuth (III) oxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can yield carboxylic acids and ketones .
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used as a protecting group for amino acids during peptide synthesis . Its stability under various conditions makes it an ideal choice for complex synthetic routes.
Biology and Medicine
. Its unique structure allows for selective interactions with biological targets, making it a valuable tool in drug development.
Industry
In the industrial sector, (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is used in the synthesis of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of (®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing the active form of the molecule, which then interacts with its target . This process often involves the formation of a reactive intermediate that can covalently modify the target protein, leading to its inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(®-8-oxo-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocyclohepten-7-yl)-carbamic acid tert-butyl ester is unique due to its combination of a benzocycloheptene core with a carbamic acid ester group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in simpler tert-butyl esters .
Propriétés
Formule moléculaire |
C14H18N2O4 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18)/t10-/m1/s1 |
Clé InChI |
STPHEUUFTOGKNY-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1COC2=CC=CC=C2NC1=O |
SMILES canonique |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Methoxy-8amino-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B8319053.png)
![Methyl 4-(8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamino)benzoate](/img/structure/B8319061.png)
![[2-(3H-Imidazol-4-yl)-ethyl]-(6-nitro-benzothiazol-2-yl)-amine](/img/structure/B8319066.png)



